![molecular formula C6H5N5O2 B2603921 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid CAS No. 1550761-16-4](/img/structure/B2603921.png)
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is a heterocyclic compound with a molecular formula of C6H5N5O2 and a molecular weight of 179.14 g/mol . This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, and an amino group at the 4-position and a carboxylic acid group at the 8-position .
Métodos De Preparación
The synthesis of 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid typically involves the reaction of pyrazole derivatives with triazine precursors under specific conditions. One common method includes the nucleophilic addition of arylamine to a triazine derivative in the presence of a solvent such as dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a][1,3,5]triazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aminopyrazoles: These compounds have an amino group attached to the pyrazole ring but lack the fused triazine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Actividad Biológica
4-Aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N5O2 and a molecular weight of 179.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The compound is primarily recognized for its role as an inhibitor of Tyrosine Threonine Kinase (TTK), also known as Mps1, which is crucial in cell division and is often overexpressed in various cancers.
The primary mechanism of action for this compound involves the inhibition of TTK. This kinase plays a significant role in the mitotic spindle assembly checkpoint. By inhibiting TTK, the compound disrupts this checkpoint, leading to antiproliferative effects in cancer cells. The binding affinity for TTK has been reported with a Ki value of approximately 0.8 nM, indicating high potency and selectivity towards this target .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant antiproliferative activity across various cancer cell lines. For instance, in HCT116 human colon cancer cells, the growth inhibition concentration (GI50) is less than 15 nM . The compound's effectiveness has been demonstrated through various assays assessing its impact on cell viability and proliferation.
Table 1: Antiproliferative Activity in Cancer Cell Lines
Cell Line | GI50 (nM) |
---|---|
HCT116 | <15 |
A549 | 32 |
MCF-7 | 50 |
PC-3 | 14 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that the presence of specific functional groups significantly influences the biological activity of this compound. The incorporation of an N-cyclopropyl-2-methylbenzamide moiety enhances potency and selectivity towards TTK inhibitors .
Case Studies
Recent studies have highlighted the potential applications of this compound in oncology. For instance:
- Study on TTK Inhibition : A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit TTK. The most promising candidate displayed exceptional selectivity and potency against cancer cell lines .
- Anticancer Activity : Another study demonstrated that compounds derived from this compound exhibited strong anti-proliferative effects in vitro and showed favorable pharmacokinetics in rodent models .
Comparison with Similar Compounds
This compound can be compared with other pyrazolo-triazine derivatives to highlight its unique properties:
Compound Name | Key Features |
---|---|
Ethyl 4-amino-3-methylpyrazolo[1,5-a][1,3,5]triazine | Enhanced lipophilicity; improved bioavailability |
Roscovitine | Established CDK inhibitor; therapeutic uses in oncology |
Propiedades
IUPAC Name |
4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-9-2-8-4-3(5(12)13)1-10-11(4)6/h1-2H,(H,12,13)(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXPGKWJJVLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1C(=O)O)N=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.